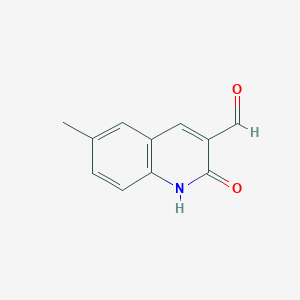

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNTVPBXVATJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358628 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101382-53-0 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a valuable heterocyclic building block. The 2-oxo-1,2-dihydroquinoline scaffold is a privileged chemotype in medicinal chemistry, appearing in several FDA-approved drugs and numerous compounds under investigation for various diseases.[1][2] This guide focuses on the practical application of the Vilsmeier-Haack reaction for the synthesis of the title compound, offering in-depth procedural details and explaining the chemical principles involved. Furthermore, it outlines a systematic approach to the structural elucidation and characterization of the synthesized molecule using modern spectroscopic techniques, including ¹H NMR, IR, and Mass Spectrometry. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Significance of the 2-Oxoquinoline Scaffold

The quinoline ring system is a foundational motif in medicinal chemistry and natural product synthesis, renowned for its wide array of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[3][4][5][6][7] Within this class, the 2-oxo-1,2-dihydroquinoline (or carbostyril) core is of particular importance. Its unique electronic and structural features allow for diverse functionalization, making it a key component in the design of targeted therapeutic agents. The title compound, this compound, serves as a versatile intermediate. The aldehyde group at the 3-position is a reactive handle for a variety of chemical transformations, such as condensation reactions to form Schiff bases, reductive aminations, and as a precursor for the synthesis of more complex fused heterocyclic systems.[8][9]

Synthesis via the Vilsmeier-Haack Reaction

The formylation of electron-rich aromatic and heterocyclic compounds is a cornerstone of organic synthesis. The Vilsmeier-Haack reaction is a reliable and widely used method for introducing a formyl (-CHO) group onto such substrates.[10][11][12]

Principle and Rationale

The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.[10][11] This reagent is a mild electrophile, making it highly effective for the formylation of activated rings like the 2-quinolone system, which is electron-rich due to the influence of the lactam functionality. The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by hydrolysis during workup to yield the final aldehyde.[11]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the formylation of related heterocyclic systems.[13]

Materials:

-

6-Methyl-1,2-dihydroquinolin-2-one (Starting Material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium carbonate solution, saturated

-

Ethyl acetate for recrystallization

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (0.15 mol) to 0 °C in an ice bath.

-

Slowly add freshly distilled phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at room temperature.

-

To this reagent, add the starting material, 6-methyl-1,2-dihydroquinolin-2-one (0.05 mol), portion-wise, ensuring the temperature does not rise significantly.

-

Once the addition is complete, heat the reaction mixture in a water bath at 60-70 °C for 16-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 500 mL of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8. This step should be performed in a fume hood due to potential gas evolution.

-

The solid product that precipitates out is collected by vacuum filtration.

-

Wash the crude product thoroughly with cold water and then dry it under vacuum.

-

For purification, recrystallize the crude solid from ethyl acetate to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical Properties

| Property | Observation |

| Appearance | Typically a yellow or brown solid. |

| Melting Point | A melting point of 201-202°C has been reported.[1] |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and ethyl acetate. |

Spectroscopic Data

The following data represents typical expected values for this compound, compiled from literature sources.[1]

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ ppm) | Assignment |

| IR (KBr) | ~3100-2900 | N-H stretching (amide) |

| ~1690-1650 | C=O stretching (aldehyde and amide carbonyls) | |

| ~1600 | C=C stretching (aromatic) | |

| ¹H NMR | ~12.15 (s, 1H) | -NH (amide proton) |

| (DMSO-d₆) | ~10.22 (s, 1H) | -CHO (aldehyde proton) |

| ~8.39 (s, 1H) | H-4 (proton on quinoline ring) | |

| ~7.67 (s, 1H) | H-5 (proton on quinoline ring) | |

| ~7.48 (d, 1H) | H-7 (proton on quinoline ring) | |

| ~7.26 (d, 1H) | H-8 (proton on quinoline ring) | |

| ~2.33 (s, 3H) | -CH₃ (methyl group protons) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Structural Elucidation

The combination of spectroscopic data provides conclusive evidence for the structure of this compound.

-

IR Spectroscopy: The presence of strong absorption bands for the N-H group and two distinct carbonyl groups (amide and aldehyde) confirms the core functional groups of the molecule.

-

¹H NMR Spectroscopy: The downfield singlets at ~12.15 ppm and ~10.22 ppm are characteristic of the amide and aldehyde protons, respectively. The singlet at ~8.39 ppm is indicative of the proton at the C-4 position, which is deshielded by the adjacent carbonyl and the ring nitrogen. The aromatic protons and the methyl group protons appear in their expected regions, and their splitting patterns (or lack thereof for singlets) are consistent with the proposed substitution pattern.

Molecular Structure Diagram

Caption: Chemical structure of the target compound.

Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. Use in a fume hood and wear gloves.

-

The neutralization step with sodium carbonate can cause vigorous gas evolution (CO₂). Perform this step slowly and in a large beaker to avoid overflow.

Conclusion and Future Applications

This guide has detailed a reliable and efficient method for the synthesis of this compound using the Vilsmeier-Haack reaction. The comprehensive characterization data provided serves as a benchmark for researchers working with this compound. As a versatile synthetic intermediate, this molecule is a valuable starting point for the development of novel heterocyclic compounds. Its aldehyde functionality allows for its incorporation into larger, more complex molecules, making it a key building block in the synthesis of compound libraries for high-throughput screening in drug discovery programs targeting a range of diseases.[1][2][8]

References

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones. (n.d.). MDPI. Retrieved from [Link]

-

A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024). ResearchGate. Retrieved from [Link]

-

Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Retrieved from [Link]

-

A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (2019). The Royal Society of Chemistry. Retrieved from [Link]

-

Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. Retrieved from [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). JSciMed Central. Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved from [Link]

-

Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Retrieved from [Link]

-

Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: A comparative investigation. (2015). ResearchGate. Retrieved from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. Retrieved from [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved from [Link]

-

2-Chloro-6-methylquinoline-3-carbaldehyde. (2009). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. ijsr.net [ijsr.net]

An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Introduction

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a quinolone core functionalized with a reactive aldehyde group, makes it a valuable precursor for the synthesis of a diverse array of bioactive molecules and functional materials.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important chemical intermediate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

| Property | Value | Source |

| CAS Number | 101382-53-0 | [1][4] |

| Molecular Formula | C₁₁H₉NO₂ | [4][5] |

| Molecular Weight | 187.19 g/mol | [1][4] |

| Appearance | Light yellow to yellow solid | [6] |

| Melting Point | >250 °C | [4][6] |

| Boiling Point | 432 °C (Predicted) | [4] |

| Density | 1.309 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO.[7] Slightly soluble in water. Soluble in benzene and ether. | [8] |

| pKa | 10.83 ± 0.70 (Predicted) | [5][6] |

| XLogP3 | 1.649 | [4] |

| Topological Polar Surface Area | 49.93 Ų | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with a Vilsmeier-Haack reaction, followed by acidic hydrolysis.[1][9] This method is reliable and provides good yields of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

-

To a stirred solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C to form the Vilsmeier reagent.[10]

-

The appropriate substituted acetanilide is then added portion-wise to the Vilsmeier reagent.

-

The reaction mixture is heated, typically at 60-90 °C, for several hours.[10][11]

-

Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude 2-chloro-6-methylquinoline-3-carbaldehyde.[10][11]

-

The solid is collected by filtration, washed with water, and dried.[11]

Step 2: Hydrolysis to this compound

-

The crude 2-chloro-6-methylquinoline-3-carbaldehyde is refluxed in the presence of concentrated hydrochloric acid for an extended period (e.g., 8-16 hours).[1][11]

-

As the reaction proceeds, the chloro group is hydrolyzed to a hydroxyl group, which tautomerizes to the more stable 2-oxo form.

-

After cooling, the reaction mixture is filtered to collect the solid product.[11]

-

The crude product is then vacuum dried to afford this compound as a brown solid with a yield of approximately 80%.[11]

Synthesis Workflow

Caption: Synthetic route to this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group and the quinolone ring system.

-

Reactions of the Aldehyde Group: The aldehyde group is highly susceptible to nucleophilic attack and condensation reactions. It readily reacts with amines, hydrazines, and thiosemicarbazides to form the corresponding Schiff bases, hydrazones, and thiosemicarbazones.[7][9] This reactivity is fundamental to its application in synthesizing diverse molecular scaffolds. The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents.[1]

-

Reactions of the Quinoline Ring: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.[1] The presence of the methyl and oxo groups influences the regioselectivity of these substitutions.

Reactivity Profile

Caption: Reactivity of this compound.

Applications in Research and Development

This compound is a pivotal intermediate in the synthesis of compounds with significant biological activities.

-

Anticancer Agents: This compound is a key precursor for the synthesis of thiosemicarbazone pro-ligands and their metal complexes.[1] Copper(II) complexes derived from this scaffold have demonstrated potent and selective anticancer activity against various human tumor cell lines.[1][7] Some of these complexes exhibit sub-micromolar IC50 values and can circumvent cisplatin resistance.[1]

-

Antimalarial and Antimicrobial Agents: Derivatives of this compound have been investigated for their antimalarial activity against Plasmodium falciparum, with some showing promising efficacy.[1][2] The quinoline core is a well-established pharmacophore in antimalarial drug design. Additionally, various derivatives have been explored for their antimicrobial properties.[1]

-

Enzyme Inhibitors and Receptor Modulators: The versatile structure of this compound allows for its use as a scaffold in the design of enzyme inhibitors and receptor modulators, making it a valuable tool in drug discovery programs.[1]

Conclusion

This compound is a chemical intermediate of considerable importance, characterized by its straightforward synthesis and versatile reactivity. Its physicochemical properties are well-defined, facilitating its use in a variety of chemical transformations. The primary application of this compound lies in its role as a building block for the synthesis of novel bioactive molecules, particularly in the areas of oncology and infectious diseases. The continued exploration of its chemical space is likely to yield new therapeutic agents and functional materials.

References

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones. MDPI. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

6-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde. MySkinRecipes. Available from: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

6-Methylquinoline. PubChem. Available from: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. National Institutes of Health. Available from: [Link]

-

6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE CAS#: 101382-53-0. ChemWhat. Available from: [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. Available from: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available from: [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available from: [Link]

-

Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate. National Institutes of Health. Available from: [Link]

-

(PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available from: [Link]

-

Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. ResearchGate. Available from: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]

-

Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal. Available from: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. Available from: [Link]

-

6-Methyl-2-pyridinecarboxaldehyde. PubChem. Available from: [Link]

-

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. PubChem. Available from: [Link]

Sources

- 1. This compound|101382-53-0 [benchchem.com]

- 2. 6-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. ijsr.net [ijsr.net]

- 11. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This compound stands as a pivotal scaffold in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of novel bioactive agents.[1] While the compound itself exhibits modest biological activity, its true potential is unlocked upon derivatization, particularly through the formation of thiosemicarbazones and subsequent metal complexation. This guide elucidates the mechanistic framework through which these derivatives exert their potent anticancer effects, focusing on the transition from a chemical building block to a therapeutically active complex. We will explore the synthesis pathways, the critical role of metal chelation, the primary molecular targets, and the cellular consequences, supported by established experimental protocols.

Introduction: The Quinoline Scaffold as a Pro-Ligand

This compound is best understood not as a standalone therapeutic agent, but as a highly effective pro-ligand.[1][2] Its significance lies in the aldehyde functional group at the 3-position, which provides a reactive site for facile condensation reactions.[1] This allows for the construction of diverse chemical libraries, most notably thiosemicarbazones, by reacting the aldehyde with various thiosemicarbazides.[2] These resulting thiosemicarbazone derivatives are potent metal-chelating agents, and it is their metal complexes, particularly with copper(II), that demonstrate significant and selective cytotoxicity against various human tumor cell lines.[1][3][4]

The core mechanism, therefore, is a two-step process:

-

Derivatization: The parent aldehyde is converted into a Schiff base, such as a thiosemicarbazone, which acts as the ligand.

-

Metal Complexation: The ligand chelates with a metal ion (e.g., Cu(II)), forming the final, highly active molecule.

This guide will focus on the mechanism of these end-stage complexes, which are the primary effectors of the observed biological activity.

Figure 1: Synthesis pathway from the parent aldehyde to the bioactive metal complex.

Core Mechanism of Action: DNA Intercalation and Mitochondrial Apoptosis

The primary anticancer mechanism of action for metal complexes derived from this compound thiosemicarbazones is multifactorial, centering on DNA damage and the induction of apoptosis through a mitochondrial pathway.[5]

DNA Interaction via Intercalation

The planar aromatic structure of the quinoline ring is critical for its interaction with DNA. The metal complexes interact with DNA primarily through an intercalation mechanism.[1][5] This involves the insertion of the planar quinoline moiety between the base pairs of the DNA double helix. This physical disruption has several downstream consequences:

-

Inhibition of Replication and Transcription: By distorting the DNA structure, the complex obstructs the action of DNA and RNA polymerases, halting cell replication.

-

Cell Cycle Arrest: This replicative stress often leads to cell cycle arrest, preventing cancer cells from progressing through the phases of division.[5] One study on a copper complex demonstrated a significant cell cycle arrest in the S phase in MGC80-3 cells.[5]

Induction of Mitochondrial-Mediated Apoptosis

Beyond direct DNA interaction, these complexes trigger programmed cell death (apoptosis) by targeting the mitochondria. Evidence suggests that a copper(II) complex of a thiosemicarbazone derivative induces apoptosis in MGC80-3 cancer cells via a mitochondrial dysfunction pathway.[5] This intrinsic pathway is characterized by:

-

Disruption of Mitochondrial Membrane Potential: The complex compromises the integrity of the mitochondrial membrane.

-

Release of Cytochrome c: This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome c release initiates a caspase cascade (activating caspase-9 and caspase-3), which executes the final stages of apoptosis.

Some quinoline-based dihydrazone derivatives have also been found to induce apoptosis through the generation of Reactive Oxygen Species (ROS), which further damages cellular components and pushes the cell towards apoptosis.[6]

Figure 2: Proposed mechanism of action for derivative metal complexes.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is demonstrated by their low IC₅₀ values against various cancer cell lines. The derivatization and metal complexation significantly enhance cytotoxicity compared to standard chemotherapeutic agents like cisplatin, and in some cases, can circumvent cisplatin resistance.[2][3]

| Compound/Complex | Cell Line | IC₅₀ (μM) | Reference |

| [Cu(H-L)NO₃H₂O]·NO₃ (Complex 1) | SK-OV-3 (Ovarian Cancer) | 10.35 ± 1.26 | [5] |

| [Cu(H-L)NO₃H₂O]·NO₃ (Complex 1) | MGC80-3 (Gastric Cancer) | 10.17 ± 0.95 | [5] |

| Quinoline-dihydrazone derivative (3b) | MCF-7 (Breast Cancer) | 7.016 | [6] |

| Quinoline-dihydrazone derivative (3c) | MCF-7 (Breast Cancer) | 7.05 | [6] |

| Quinoline-dihydrazone derivative (3c) | BGC-823 (Gastric Cancer) | 9.87 | [6] |

| Cisplatin (Reference Drug) | SK-OV-3 (Ovarian Cancer) | 25.14 ± 2.32 | [5] |

| Cisplatin (Reference Drug) | MGC80-3 (Gastric Cancer) | 20.15 ± 1.57 | [5] |

Table 1: Comparative in vitro cytotoxicity (IC₅₀ values) of selected derivatives and complexes.

Experimental Protocols for Mechanistic Elucidation

The claims regarding the mechanism of action are validated through a series of well-established experimental workflows.

Protocol: Synthesis of Thiosemicarbazone Pro-Ligand

This protocol describes the foundational step of creating the active ligand from the parent aldehyde.

-

Dissolution: Dissolve thiosemicarbazide (0.01 mol) in 50 mL of warm methanol.[2]

-

Addition: In a separate flask, dissolve this compound (0.01 mol) in 50 mL of methanol. Add the thiosemicarbazide solution to this flask.[2]

-

Reaction: Reflux the mixture for one hour. A yellow precipitate will form as the reaction progresses.[2]

-

Isolation: Cool the reaction mixture to room temperature.[2]

-

Purification: Filter the solid precipitate, wash thoroughly with cold methanol, and dry under vacuum to yield the pure thiosemicarbazone pro-ligand.[2]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is the standard for quantifying the growth-inhibitory effects of a compound.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, MGC80-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (and reference drug, e.g., cisplatin) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated wells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol and incubate at -20°C overnight for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a crucial starting material for developing potent anticancer agents. The prevailing evidence strongly indicates that its derivatives, particularly copper(II) thiosemicarbazone complexes, exert their cytotoxic effects primarily through DNA intercalation and the induction of mitochondrial-mediated apoptosis.[5] The ability of these complexes to outperform established drugs like cisplatin in vitro highlights their therapeutic potential.[5]

Future research should focus on identifying the specific enzymes or proteins that these complexes may inhibit, such as topoisomerases or cyclin-dependent kinases, which could be secondary mechanisms contributing to their efficacy.[6] Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these novel compounds, paving the way for their potential clinical application.

References

- This compound - Benchchem.

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones - MDPI. [Link]

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones - PubMed. [Link]

-

(PDF) Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones - ResearchGate. [Link]

-

Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action - RSC Publishing. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - ResearchGate. [Link]

Sources

- 1. This compound|101382-53-0 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives

Introduction: The Quinoline Core as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures," and the quinoline ring system is a quintessential example. Its derivatives are foundational to a wide array of pharmaceuticals, from antimalarials to anticancer agents. Within this class, 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stands out as a particularly valuable and versatile precursor.

This guide provides an in-depth exploration of the biological activities stemming from this core scaffold. We will delve into the synthesis of its key derivatives, elucidate their mechanisms of action, and present the experimental evidence supporting their therapeutic potential. The core of this molecule's utility lies in the reactive aldehyde group at the 3-position. This functional group serves as a synthetic handle, enabling facile condensation reactions with amines, hydrazides, and thiosemicarbazides. This allows for the systematic construction of diverse chemical libraries, ripe for biological screening and the discovery of novel therapeutic leads.[1] The parent compound is reliably synthesized, often through a Vilsmeier-Haack formylation reaction, ensuring a steady supply for derivatization and research.

Part 1: Anticancer Activity - A Multi-Pronged Assault on Malignancy

The most extensively researched application of this compound derivatives is in oncology. These compounds exhibit potent cytotoxicity against a range of human cancer cell lines through several distinct and complementary mechanisms of action.

Mechanisms of Antineoplastic Action

The anticancer efficacy of these derivatives is not due to a single mode of action but rather a coordinated attack on cancer cell proliferation and survival pathways.

-

DNA Intercalation and Replication Inhibition: Certain derivatives, particularly metal complexes, can insert themselves between the base pairs of DNA. This physical obstruction disrupts the DNA helix, interfering with the processes of replication and transcription, ultimately leading to cell death.[1]

-

Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis. Derivatives of this scaffold, especially copper-thiosemicarbazone complexes, have been shown to trigger apoptosis, often through pathways involving mitochondrial dysfunction.[2]

-

Cell Cycle Arrest: By interfering with the cellular machinery that governs cell division, these compounds can halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

Caption: Key anticancer mechanisms of action.

Key Anticancer Derivatives and Efficacy

The strategic modification of the carbaldehyde group has yielded derivatives with remarkable potency and selectivity.

1. Thiosemicarbazones and their Copper(II) Complexes: This class represents one of the most promising avenues of development. The condensation of the parent carbaldehyde with various N-substituted thiosemicarbazides produces pro-ligands which, when complexed with copper(II), exhibit exceptionally high cytotoxicity.[1][2] These complexes have demonstrated the ability to overcome resistance to established chemotherapeutic agents like cisplatin.

2. Hydrazone Derivatives: Condensation with hydrazides produces another important class of compounds, hydrazones. In particular, quinoline-3-carbaldehyde hydrazones bearing a benzotriazole moiety have shown pronounced inhibitory effects on the growth of pancreatic, lung, and cervical cancer cell lines, with IC50 values in the low micromolar range.

Data Summary: In Vitro Cytotoxicity

| Derivative Class | Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | Derivative 5i | MCF-7 (Breast) | 10.65 | [3] |

| Schiff Base | Derivative 5i | A549 (Lung) | 10.89 | [3] |

| Schiff Base | Derivative 5c | MCF-7 (Breast) | 12.73 | [3] |

| Schiff Base | Derivative 5c | A549 (Lung) | 13.76 | [3] |

Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

This protocol describes a general and reliable method for synthesizing thiosemicarbazone derivatives from the parent aldehyde, based on established literature procedures.[2]

Objective: To synthesize this compound-4N-methylthiosemicarbazone.

Materials:

-

This compound (1.87 g, 0.01 mol)

-

4-Methyl-3-thiosemicarbazide (1.052 g, 0.01 mol)

-

Methanol (100 mL)

-

Reflux apparatus, filtration equipment

Procedure:

-

Dissolve this compound in 50 mL of warm methanol in a round-bottom flask.

-

In a separate beaker, dissolve 4-methyl-3-thiosemicarbazide in 50 mL of warm methanol.

-

Add the thiosemicarbazide solution to the aldehyde solution.

-

Heat the mixture to reflux and maintain for one hour. A yellow precipitate will form during this time.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Validation: The integrity of the synthesized compound is confirmed through spectroscopic methods (NMR, IR) and elemental analysis. The absence of a ν(S-H) band in the IR spectrum confirms the thione conformation in the solid state.[2]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[4][5]

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.

Caption: Standard workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well microplate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include untreated (vehicle control) and blank (medium only) wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

-

Formazan Formation: Incubate the plate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of approximately 570 nm.[6]

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

Beyond cancer, derivatives of the 6-methyl-2-oxo-quinoline scaffold have demonstrated significant potential as antimicrobial agents. The structural diversity achievable from the parent carbaldehyde allows for the development of compounds active against a spectrum of bacteria and fungi.

Key Antimicrobial Derivatives

Schiff bases, formed by condensing the carbaldehyde with various primary amines, are a particularly important class of antimicrobial quinoline derivatives.[7] These compounds, along with their metal complexes, have shown moderate to excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungal pathogens like Candida albicans.[7][8]

Data Summary: Minimum Inhibitory Concentration (MIC) of Related Quinoline Schiff Base Complexes

| Compound | E. coli (µg/mL) | K. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) | Reference |

| Complex Q5 | >1000 | 0.8 | 50 | [8] |

| Complex Q8 | 1.6 | 0.1 | 100 | [8] |

| Ciprofloxacin (Std.) | 1.6 | 0.8 | 0.2 | [8] |

Note: Data is for related quinoline-2-carbaldehyde Schiff base silver complexes, illustrating the antimicrobial potential of this compound class.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Procedure:

-

Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no microbes).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Part 3: Anti-inflammatory Activity - An Emerging Frontier

While less explored than their anticancer and antimicrobial properties, related quinoline structures show significant promise as anti-inflammatory agents.[9] The mechanisms often involve the modulation of key inflammatory pathways.

Potential Mechanisms of Action

Based on studies of analogous compounds, the anti-inflammatory effects of quinoline derivatives are likely mediated by the inhibition of pro-inflammatory enzymes and signaling molecules.[10][11]

-

Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are critical for the production of prostaglandins, which are key mediators of inflammation and pain.

-

Modulation of Cytokine Production: Quinoline derivatives may suppress the production or activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β).[12]

-

Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme involved in the inflammatory cascade, and its inhibition can lead to a reduction in inflammation.[11]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model used to screen for the acute anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a live animal model.

Sources

- 1. This compound|101382-53-0 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation for Quinoline Synthesis

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of quinolines, a critical scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this powerful formylation and cyclization reaction, provide detailed, field-tested protocols, and explore the factors that govern its success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic tool.

Introduction: The Strategic Importance of the Vilsmeier-Haack Reaction in Quinoline Synthesis

The quinoline nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. Consequently, efficient and versatile methods for its synthesis are of paramount importance. Among the various synthetic strategies, the Vilsmeier-Haack reaction offers a particularly effective and straightforward route to highly functionalized quinolines, specifically 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[1][2] These products serve as versatile intermediates for further synthetic transformations, enabling the construction of complex molecular architectures.[1][3]

The classical Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] In the context of quinoline synthesis, the reaction proceeds via an intramolecular cyclization of an N-arylacetamide, which is both formylated and chlorinated in a one-pot process.[1] This method is valued for its operational simplicity, good yields, and the ability to introduce valuable chloro and formyl functionalities simultaneously.[6][7]

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines is a multi-step process that begins with the formation of the electrophilic Vilsmeier reagent.

Formation of the Vilsmeier Reagent

The reaction is initiated by the interaction of DMF with POCl₃ to form the highly electrophilic Vilsmeier reagent, a (chloromethylene)dimethyliminium salt.[3][5] This reagent is the key formylating species in the reaction.

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Electrophilic Attack and Cyclization Cascade

The N-arylacetamide substrate, possessing a nucleophilic aromatic ring, attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by a series of intramolecular reactions, including cyclization and dehydration, ultimately leading to the formation of the quinoline ring system. The presence of the chloro and formyl groups in the final product is a direct consequence of the nature of the Vilsmeier reagent and the reaction conditions.

Caption: Simplified mechanistic pathway for the Vilsmeier-Haack quinoline synthesis.

Experimental Protocol: A Validated Step-by-Step Guide

The following protocol for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides has been optimized for yield and purity.[7]

Materials and Reagents

-

Substituted N-arylacetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution, saturated

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Reaction Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, dissolve the N-arylacetamide (1 equivalent) in anhydrous DMF.

-

Addition of POCl₃: Cool the flask to 0-5 °C in an ice bath. Add POCl₃ (typically 4-12 equivalents, optimization may be required) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The molar ratio of POCl₃ to the acetanilide is a critical parameter that can significantly influence the reaction yield.[8]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a short period, then heat the mixture to 80-90 °C.[7] The reaction time can vary from a few hours to overnight, depending on the substrate.[6][7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[8][9]

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. This step is crucial for the precipitation of the product.[9]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Scope and Limitations: Understanding Substrate Effects

The success of the Vilsmeier-Haack quinoline synthesis is highly dependent on the electronic nature of the substituents on the N-arylacetamide.

Favorable Substituents

-

Electron-donating groups (EDGs) on the aromatic ring of the N-arylacetamide generally facilitate the reaction, leading to higher yields and shorter reaction times.[1] This is because EDGs increase the nucleophilicity of the aromatic ring, promoting the initial electrophilic attack by the Vilsmeier reagent.

Unfavorable Substituents

-

Electron-withdrawing groups (EWGs) on the aromatic ring can significantly hinder the reaction, often resulting in low yields or failure to produce the desired quinoline. In some cases, strongly deactivating groups may lead to the formation of side products like formamidines.[9]

Table 1: Representative Yields of 2-Chloro-3-formylquinolines from Various Substituted Acetanilides

| Substituent on Acetanilide | Position | Yield (%) | Reference |

| H | - | Good | |

| 4-Methyl | para | 75 | [6] |

| 4-Methoxy | para | Good | |

| 4-Chloro | para | Moderate | |

| 4-Nitro | para | Poor/No Reaction | |

| 2-Methyl | ortho | Good | [7] |

| 3-Methoxy | meta | High |

Note: Yields are approximate and can vary based on specific reaction conditions.

Synthetic Utility of 2-Chloro-3-formylquinolines

The 2-chloro-3-formylquinoline products are valuable synthetic intermediates. The chloro and formyl groups can be readily transformed into a wide array of other functionalities, allowing for the synthesis of diverse quinoline derivatives.[1]

-

Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various substituents.

-

Transformations of the Formyl Group: The aldehyde functionality can be converted into other groups such as nitriles, esters, and imines, or used in condensation reactions to build more complex heterocyclic systems.[10]

Caption: Derivatization possibilities of 2-chloro-3-formylquinolines.

Troubleshooting and Optimization

Common issues encountered during the Vilsmeier-Haack synthesis of quinolines include low yields and the formation of impurities.

-

Low Yield: This can often be attributed to insufficient heating, a non-optimal POCl₃ to substrate ratio, or the presence of moisture.[8] Ensure all reagents and glassware are anhydrous and consider optimizing the amount of POCl₃.

-

Impurity Formation: Over-running the reaction or excessively high temperatures can lead to the formation of tarry by-products.[9] Careful monitoring by TLC is essential.[8][9] Improper work-up, particularly incomplete neutralization, can also lead to purification difficulties.[8][9]

Conclusion

The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Its operational simplicity, coupled with the synthetic versatility of the products, makes it an invaluable tool for chemists in both academic and industrial settings. A solid understanding of the reaction mechanism and the influence of substrate electronics is key to successfully applying this powerful reaction in the synthesis of novel quinoline-based molecules.

References

-

Singh, R. M., & Srivastava, A. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]

-

Shaikh, S. A. L., & Tekale, A. S. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04. [Link]

-

Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(35). [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Patil, S. B., & Devan, P. B. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 456-476. [Link]

-

Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Sridharan, V., & Suryavanshi, G. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

-

Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. [Link]

-

Al-Salahi, R., & Marzouk, M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 23(2), 460. [Link]

-

Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 5(1), 22-25. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Nawrot, E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. [Link]

-

Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. ResearchGate. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2024). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF. Turkish Journal of Chemistry, 48(3), 481-492. [Link]

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

-

Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2843-2849. [Link]

-

Al-Salahi, R., & Marzouk, M. (2019). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Mini-Reviews in Organic Chemistry, 16(6), 557-570. [Link]

-

Ibrahim, A. M. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. [Link]

-

Singh, P., & Singh, O. V. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 78(10), 1461-1469. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

An In-depth Technical Guide to 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 101382-53-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a versatile chemical building block with significant applications in medicinal chemistry and materials science.

Section 1: Compound Identification and Physicochemical Properties

1.1. Nomenclature and Identifiers

-

Systematic Name: this compound[1]

-

Alternative Names: 2-Hydroxy-6-methylquinoline-3-carbaldehyde[2][3][4]

1.2. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Physical Form | Solid, Yellow crystalline powder | [2][5] |

| Molecular Weight | 187.2 g/mol | [2][5][10] |

| Melting Point | >250 °C | [5] |

| Purity | ≥95% - 99% (HPLC) | [2][5] |

| InChI Key | ULNTVPBXVATJMS-UHFFFAOYSA-N | [1][5] |

| pKa (Predicted) | 10.83 ± 0.70 | [7] |

Section 2: Synthesis and Chemical Reactivity

2.1. Synthesis Pathway

The primary method for synthesizing this compound is through a Vilsmeier-Haack formylation reaction. This is followed by the hydrolysis of the resulting chloroquinoline intermediate. This process is known for being reliable and scalable, making it suitable for producing the compound for research purposes.[1]

To promote greener chemistry, recent advancements focus on solvent-free conditions, such as melt reactions at 150°C which can reduce the use of dimethylformamide (DMF) by 95%.[1] The use of heterogeneous catalysts like zeolite-supported POCl₃ also helps in minimizing waste and allows for the catalyst to be reused for multiple cycles.[1]

Typical Reaction Parameters:

-

Initial Temperature: 0°C[1]

-

Reflux Temperature: 110–120°C[1]

-

Reaction Time: 4–5 hours[1]

-

Yield: 70–85%[1]

2.2. Chemical Reactivity

The aldehyde functional group is a key feature, providing a reactive site for condensation reactions with amines, hydrazides, and thiosemicarbazides.[1] This reactivity allows for the creation of diverse chemical libraries for screening purposes.[1] Common reactions include:

-

Oxidation: Using potassium permanganate in acidic or neutral conditions.[1]

-

Reduction: With sodium borohydride in methanol or ethanol.[1]

-

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.[1]

Section 3: Applications in Scientific Research

This quinoline carbaldehyde derivative is a significant precursor in the synthesis of novel bioactive molecules.[1]

3.1. Medicinal Chemistry and Drug Discovery

-

Anticancer Research: The compound is a crucial intermediate for creating thiosemicarbazone pro-ligands and their metal complexes.[1] Copper(II) complexes derived from this molecule have demonstrated potent and selective anticancer activity against various human tumor cell lines, including melanoma (A375), pancreatic (BxPC3), and colon (HCT-15) cancers.[1] Some of these complexes show IC50 values in the sub-micromolar range, which is significantly lower than the chemotherapy drug cisplatin, and they show promise in overcoming cisplatin resistance.[1]

-

Antimicrobial and Antimalarial Development: The scaffold of this compound is valuable for developing new antimalarial and antimicrobial agents.[1]

-

Enzyme Inhibitors and Receptor Modulators: It is explored as a foundational structure for designing new pharmaceuticals, particularly enzyme inhibitors and receptor modulators.[1]

3.2. Materials Science and Industrial Applications

-

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and coordination compounds.[1]

-

Dyes and Pigments: The compound is utilized in the production of dyes and pigments.[1]

-

Analytical Chemistry: It is also employed in analytical methods for the detection and quantification of other substances.[2]

Section 4: Experimental Protocols

The following diagram illustrates a generalized workflow for synthesizing and evaluating the anticancer properties of metal complexes derived from this compound.

Caption: Workflow for Synthesis and Anticancer Screening.

Section 5: Safety and Handling

5.1. Hazard Identification

5.2. Precautionary Measures and First Aid

-

Handling: Use in a well-ventilated area.[11] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[11][12] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is 0-8°C.[2]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.[12] If irritation or a rash occurs, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[11] Never give anything by mouth to an unconscious person.[11][12]

-

5.3. Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12] Avoid release into the environment.[12]

Section 6: Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its utility as a precursor for potent anticancer agents and other bioactive molecules underscores its importance in drug discovery and development. The straightforward synthesis and reactive nature of its aldehyde group provide a robust platform for creating diverse molecular structures for further investigation. As with all laboratory chemicals, adherence to strict safety protocols is essential when handling and using this compound.

References

- This compound - Benchchem. (URL: )

-

6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE CAS#: 101382-53-0 - ChemWhat. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

-

2-hydroxy-6-methylquinoline-3-carbaldehyde suppliers USA - WorldOfChemicals. (URL: [Link])

-

Cas 114-70-5,Sodium phenylacetate - LookChem. (URL: [Link])

-

quinoline-8-carbaldehyde (38707-70-9) - Chemchart. (URL: [Link])

-

6-Methyl-2-oxo-1, 2-dihydro-3-quinolinecarbaldehyde, 1 gram - The Science Company. (URL: [Link])

-

Dayang Chem (Hangzhou) Co.,Ltd. | Chemical-Suppliers. (URL: [Link])

-

SAFETY DATA SHEET Isoeugenol Formulation - Merck.com. (URL: [Link])

Sources

- 1. This compound|101382-53-0 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 101382-53-0 | 4H15-1-9V | MDL MFCD02997941 | 2-Hydroxy-6-methylquinoline-3-carbaldehyde | SynQuest Laboratories [synquestlabs.com]

- 4. 2-hydroxy-6-methylquinoline-3-carbaldehyde suppliers USA [americanchemicalsuppliers.com]

- 5. This compound | 101382-53-0 [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Page loading... [guidechem.com]

- 8. This compound, CasNo.101382-53-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 9. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0 [chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

- 11. targetmol.com [targetmol.com]

- 12. pccarx.com [pccarx.com]

- 13. merck.com [merck.com]

Unlocking the Therapeutic Potential of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: A Technical Guide to Putative Molecular Targets

For Immediate Release

[City, State] – January 3, 2026 – As the quest for novel therapeutic agents continues, the scientific community is increasingly focusing on versatile chemical scaffolds with the potential for broad-spectrum biological activity. Among these, 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has emerged as a compound of significant interest. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the potential therapeutic targets of this promising molecule, drawing upon the established activities of its derivatives and the broader class of quinoline compounds.

Introduction: The Quinoline Core and its Therapeutic Promise

The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1] Derivatives of this core structure have been successfully developed as anticancer, antimalarial, and antimicrobial agents.[1][2] this compound serves as a key precursor in the synthesis of many of these bioactive molecules, particularly through the formation of thiosemicarbazone pro-ligands and their metal complexes.[3][4] While direct studies on the molecular targets of the parent aldehyde are limited, the extensive research on its derivatives provides a robust foundation for identifying its potential therapeutic avenues.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant cytotoxicity against various human tumor cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[5][6] This potent anticancer activity is likely mediated through the modulation of several key cellular pathways and direct interaction with multiple molecular targets.

Putative Anticancer Targets

Based on the known mechanisms of quinoline-based anticancer agents, the following are proposed as high-priority potential targets for this compound:

-

DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring is a classic pharmacophore for DNA intercalation, a process that disrupts DNA replication and transcription, ultimately leading to apoptosis.[7] Furthermore, many quinoline derivatives are known inhibitors of topoisomerase I and II, enzymes that are critical for resolving DNA topological stress during cellular processes.[8] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and cell death.[9]

-

Protein Kinase Inhibition: Dysregulation of protein kinase activity is a hallmark of cancer. Quinoline derivatives have been shown to inhibit a variety of kinases involved in cancer progression, including:

-

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10] Inhibition of VEGFR-2 can stifle tumor growth and metastasis.

-

Serine/Threonine Kinases: Pim-1 kinase and c-Jun N-terminal kinase (JNK) are involved in cell survival and proliferation pathways.[3][4] Their inhibition can promote apoptosis in cancer cells.

-

-

Tubulin Polymerization Disruption: Microtubules, dynamic polymers of tubulin, are essential components of the mitotic spindle and are crucial for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle in mitosis and induce apoptosis.[2]

-

Proteasome Inhibition: The proteasome is a multi-protein complex responsible for degrading unwanted or damaged proteins.[11] Inhibition of the proteasome leads to the accumulation of these proteins, causing cellular stress and triggering apoptosis. This is a validated strategy in cancer therapy.[8][11]

Signaling Pathways and Visualization

The potential anticancer mechanisms of this compound can be visualized as an integrated network of cellular events.

Figure 1. Putative anticancer mechanisms of action.

Experimental Protocols for Target Validation

-

Objective: To determine if this compound intercalates into DNA.

-

Method: A fluorescence displacement assay using a known DNA intercalator, such as ethidium bromide (EtBr), can be employed.

-

Procedure:

-

Prepare a solution of calf thymus DNA (ctDNA) and EtBr in a suitable buffer (e.g., Tris-HCl).

-

Measure the baseline fluorescence of the ctDNA-EtBr complex.

-

Titrate increasing concentrations of this compound into the solution.

-

Measure the fluorescence at each concentration. A decrease in fluorescence indicates displacement of EtBr by the compound, suggesting intercalation.

-

-

Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding constant.

-

Objective: To assess the inhibitory activity of the compound against specific protein kinases (e.g., VEGFR-2, Pim-1).

-

Method: A variety of commercial kinase assay kits are available, often based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).

-

Procedure:

-

Reconstitute the recombinant kinase, substrate, and ATP according to the manufacturer's instructions.

-

Add varying concentrations of this compound to the reaction wells.

-

Initiate the kinase reaction by adding ATP.

-

After incubation, add the detection reagent to measure kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimalarial Activity: Targeting the Parasite's Achilles' Heel

The quinoline scaffold is the backbone of several critical antimalarial drugs, including quinine and chloroquine.[1][12] The mechanism of action for many of these compounds centers on disrupting the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.

Putative Antimalarial Targets

-

Heme Detoxification Pathway: In the acidic food vacuole of the malaria parasite, hemoglobin is digested, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Chloroquine and other quinolines are thought to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[1][13]

-

Purine Nucleoside Phosphorylase (PNP): This enzyme is involved in the purine salvage pathway of the malaria parasite. Inhibition of PNP can disrupt the parasite's ability to synthesize nucleic acids.[12]

Signaling Pathways and Visualization

Figure 2. Putative antimalarial mechanisms of action.

Experimental Protocol for Target Validation

-

Objective: To determine if the compound inhibits the formation of β-hematin (synthetic hemozoin).

-

Method: A colorimetric assay based on the precipitation of β-hematin.

-

Procedure:

-

Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).

-

Add the hemin solution to an acetate buffer at a pH that promotes polymerization.

-

Add varying concentrations of this compound.

-

Incubate the mixture to allow for β-hematin formation.

-

Centrifuge the samples and quantify the amount of remaining soluble heme in the supernatant using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of inhibition of heme polymerization and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have demonstrated broad-spectrum antimicrobial activity.[1] Their mechanisms of action often involve targeting essential bacterial and fungal cellular processes.

Putative Antimicrobial Targets

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics.[7]

-

Cell Division Protein FtsZ: FtsZ is a prokaryotic homolog of tubulin and is crucial for bacterial cell division. Its inhibition leads to filamentation and cell death.[14]

-

Peptide Deformylase (PDF): This metalloenzyme is essential for bacterial protein maturation and is an attractive target for novel antibiotics.[15]

-

Fungal Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, and its disruption is a key mechanism for many antifungal agents.

Signaling Pathways and Visualization

Figure 3. Putative antimicrobial mechanisms of action.